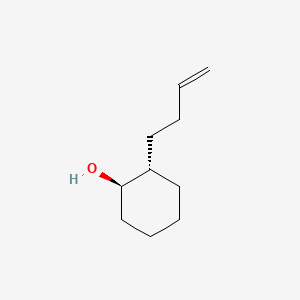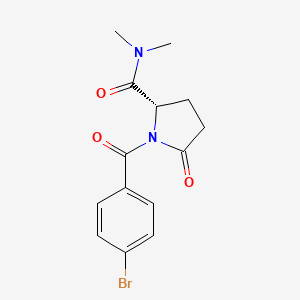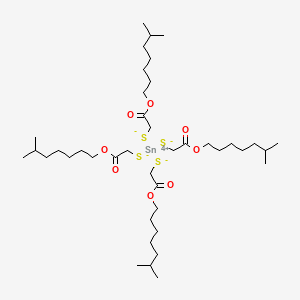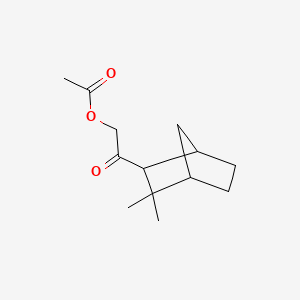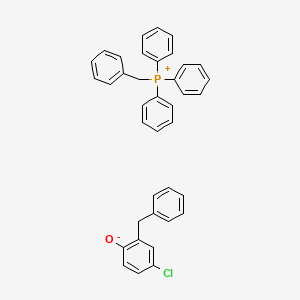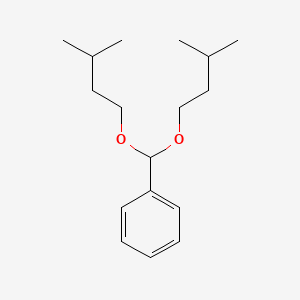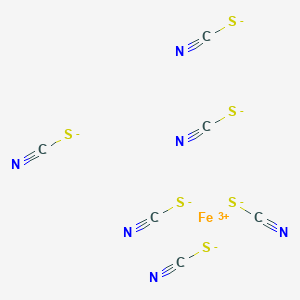
Calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate) is a complex organic compound that features a calcium ion coordinated with two N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate ligands. This compound is notable for its unique structure, which includes both cyano and sulphonyl functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate) typically involves the reaction of N-(4-((cyanoamino)sulphonyl)phenyl)acetamide with a calcium salt. One common method is to dissolve N-(4-((cyanoamino)sulphonyl)phenyl)acetamide in a suitable solvent, such as ethanol, and then add a calcium salt, such as calcium chloride, under controlled conditions. The reaction mixture is stirred and heated to facilitate the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate) may involve more efficient and scalable methods. These could include continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent quality of the product and can be more cost-effective.
Chemical Reactions Analysis
Types of Reactions
Calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or sulphonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential in biological assays, particularly in enzyme inhibition studies.
Medicine: Some derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate) involves its interaction with specific molecular targets. The cyano and sulphonyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, making it a candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N-(4-((cyanoamino)sulphonyl)phenyl)acetamide: The parent compound without the calcium ion.
Sulfonimidates: Compounds with similar sulphonyl functional groups.
Calcium cyanamide: Another calcium-containing compound with a cyano group.
Uniqueness
Calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate) is unique due to its dual functional groups (cyano and sulphonyl) and the presence of a calcium ion. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
39532-76-8 |
|---|---|
Molecular Formula |
C18H12CaN6O10S2 |
Molecular Weight |
576.5 g/mol |
IUPAC Name |
calcium;2-[4-(cyanosulfamoyl)anilino]-2-oxoacetate |
InChI |
InChI=1S/2C9H7N3O5S.Ca/c2*10-5-11-18(16,17)7-3-1-6(2-4-7)12-8(13)9(14)15;/h2*1-4,11H,(H,12,13)(H,14,15);/q;;+2/p-2 |
InChI Key |
HGXMLWOAHKICPS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)[O-])S(=O)(=O)NC#N.C1=CC(=CC=C1NC(=O)C(=O)[O-])S(=O)(=O)NC#N.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



